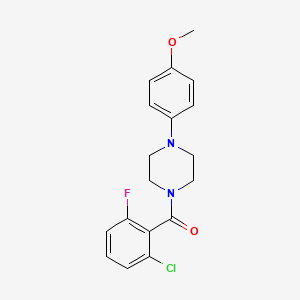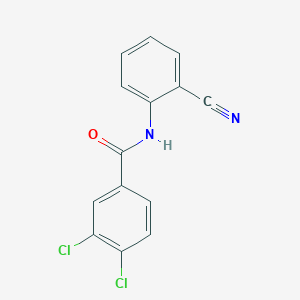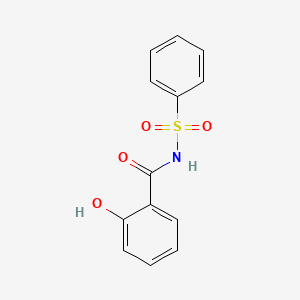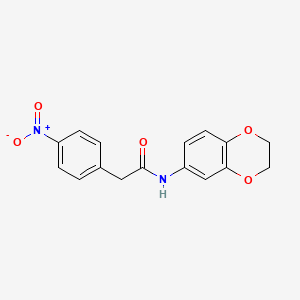![molecular formula C19H21ClN2O2 B5833065 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide specifically targets the BTK protein, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of multiple downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for B-cell survival and proliferation. 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to have potent inhibitory effects on BTK activity, with an IC50 value in the nanomolar range. In preclinical models of B-cell malignancies, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation, leading to tumor regression. In animal models of autoimmune diseases, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to reduce inflammation and improve disease symptoms. 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a useful tool for studying the role of BTK in B-cell signaling and related diseases. Its potent inhibitory effects on BTK activity make it a valuable tool for investigating the downstream signaling pathways and identifying potential therapeutic targets. However, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has some limitations for lab experiments. Its high potency may make it difficult to distinguish between on-target and off-target effects, and its long half-life may complicate pharmacokinetic studies.
Zukünftige Richtungen
There are several potential future directions for 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide research. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, which may have synergistic effects and reduce the risk of resistance. Another area of interest is the investigation of 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide in other autoimmune diseases and inflammatory disorders, where it may have therapeutic potential. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties and selectivity may enhance the therapeutic potential of this class of drugs.
Synthesemethoden
The synthesis of 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves several steps, starting with the reaction of 4-(4-morpholinylmethyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the final product, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. The yield of the synthesis process is typically in the range of 50-70%.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been tested in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, where it has demonstrated significant anti-inflammatory effects.
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-5-16(12-18(14)20)19(23)21-17-6-3-15(4-7-17)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNJBEWIUJYGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)


![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)

![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
